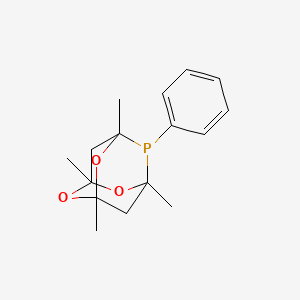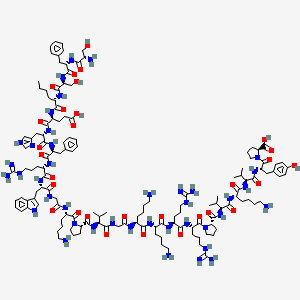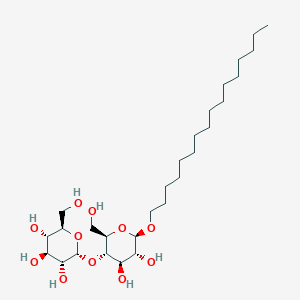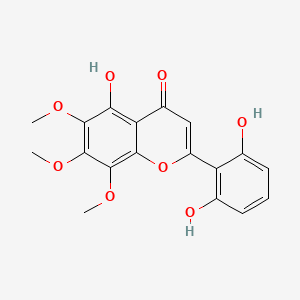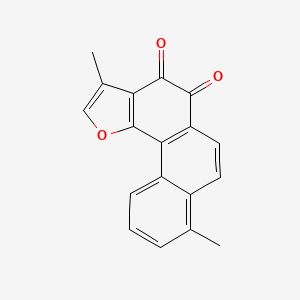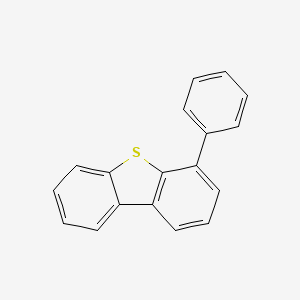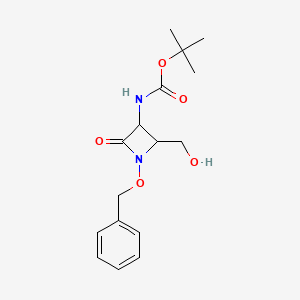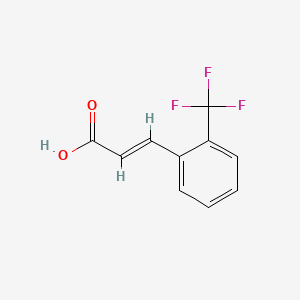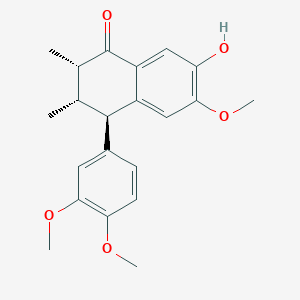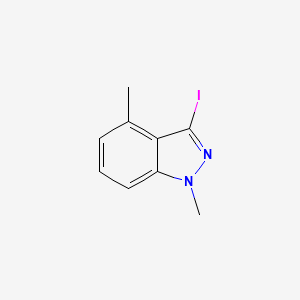
3-Iodo-1,4-dimethyl-1H-indazole
Descripción general
Descripción
Indazoles are a class of heterocyclic compounds characterized by a fused structure consisting of a benzene ring and a pyrazole ring. The compound of interest, 3-Iodo-1,4-dimethyl-1H-indazole, is a derivative of indazole with specific substituents that influence its chemical and physical properties. Indazole derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of indazole derivatives, such as this compound, can be achieved through palladium-catalyzed cross-coupling reactions. An efficient method for synthesizing 3-heteroaryl N-1-functionalized indazoles has been reported, which involves the reaction of ethyl (3-iodo-1H-indazol-1-yl)acetate with various heteroarylmetallated derivatives . This method demonstrates the versatility of palladium-catalyzed reactions in constructing indazole frameworks with diverse functional groups.
Molecular Structure Analysis
Indazole derivatives exhibit interesting structural characteristics in the solid state. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, shows that the indazole system is essentially planar, and the molecules form dimers organized by symmetry centers . While this paper does not directly discuss this compound, it provides insight into the potential supramolecular interactions and crystal packing that could be expected for similar indazole derivatives.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, expanding their utility in synthetic chemistry. For example, a novel route to synthesize 1H-indazoles has been developed starting from hydrazones of aldehydes and arynes, which proceeds through arynes under mild conditions and tolerates a wide range of functional groups . This method could potentially be applied to the synthesis of this compound derivatives with different substituents, thereby modifying their reactivity and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. The fluorinated indazoles, for example, have been studied using multinuclear magnetic resonance spectroscopy, and their supramolecular structures have been determined by X-ray crystallography . These studies reveal the impact of substituents on the tautomeric forms, hydrogen bonding, and aromatic interactions within the crystal lattice. Although the specific properties of this compound are not detailed in the provided papers, the general principles of how substituents affect the properties of indazole derivatives can be inferred.
Aplicaciones Científicas De Investigación
Supramolecular Structure Analysis
The structures of NH-indazoles, closely related to 3-Iodo-1,4-dimethyl-1H-indazole, have been studied through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal details about hydrogen bonding and aromatic interactions in these compounds, providing insights into their supramolecular structures (Teichert et al., 2007).
Chemical Synthesis and Derivatization
Indazole derivatives, including those structurally similar to this compound, have been the focus of synthesis research. Methods have been developed for efficient synthesis and functionalization, expanding the range of potential applications in chemical research (Fraile et al., 2011).
Activation of Biological Receptors
Research on indazoles has identified their potential in activating biological receptors like soluble guanylate cyclase. Studies on the structure-activity relationship of these compounds contribute to understanding how they interact with and influence biological systems (Selwood et al., 2001).
Development of Novel Antioxidants
Indazole derivatives have been evaluated for their free radical scavenging activities, suggesting their potential as novel antioxidants. Such applications are crucial in the development of therapeutic agents and research in oxidative stress-related conditions (Palaniraja et al., 2016).
Synthesis of Heterocyclic Compounds
Indazoles are also utilized in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and materials science. The versatility of these compounds in chemical synthesis makes them valuable in diverse scientific fields (Hou et al., 2015).
Direcciones Futuras
Indazole is a promising heterocycle for the development of new IDO1- and cytotoxic agents . It is also promising to develop Pd-catalyzed Suzuki–Miyaura coupling reaction for C-3 functionalization of 1 H -indazole . These could be potential future directions for research involving 3-Iodo-1,4-dimethyl-1H-indazole.
Mecanismo De Acción
Target of Action
The primary target of 3-Iodo-1,4-dimethyl-1H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the initial step in the kynurenine pathway, the primary route of tryptophan catabolism .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the kynurenine pathway, leading to changes in the concentrations of tryptophan and its metabolites .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, a metabolite with various effects on the immune system . The disruption of this pathway can lead to downstream effects such as modulation of the immune response .
Pharmacokinetics
They are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The inhibition of IDO1 by this compound can lead to significant molecular and cellular effects. For instance, it can modulate the immune response, potentially enhancing the body’s ability to fight off certain diseases . In the context of cancer, this could mean improved anti-tumor immunity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as organometallic reagents, can influence the compound’s reactivity .
Propiedades
IUPAC Name |
3-iodo-1,4-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-4-3-5-7-8(6)9(10)11-12(7)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPETVCLUSGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(N=C2I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650996 | |
| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060817-19-7 | |
| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





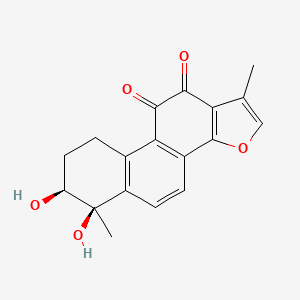
![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)
